Corynebactin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

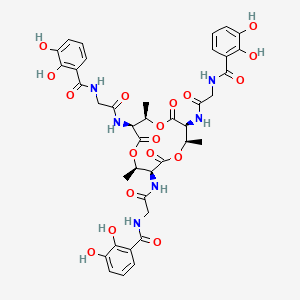

Corynebactin is a crown compound that is enterobactin in which the pro-R hydrogens at positions 2, 6 and 10 of the trilactone backbone are replaced by methyl groups, and in which a glycine spacer separates the trilactone backbone from each of the catecholamide arms. It is the endogenous siderophore of Bacillus subtilis, used for the acquisition of iron. It has a role as a metabolite and a bacterial metabolite. It is a crown compound, a member of catechols and a macrocyclic lactone.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Corynebactin has been characterized as a siderophore that facilitates iron uptake in iron-limited environments. Its structure consists of a central lysine residue linked to two citrate residues through amide bonds, making it distinct from other known siderophores such as staphyloferrin A and rhizoferrin . The biological activity of this compound has been demonstrated through various assays, including:

- Growth Promotion : this compound promotes the growth of siderophore-deficient mutant strains of C. diphtheriae in low-iron conditions.

- Iron Uptake : It stimulates the uptake of iron ions (Fe³⁺) in mutant strains lacking the ability to produce or utilize this compound .

This compound's role as a siderophore has significant implications in microbiology:

- Pathogenicity Studies : Understanding how C. diphtheriae utilizes this compound can help elucidate mechanisms of pathogenicity and virulence in bacterial infections.

- Antimicrobial Development : Targeting the biosynthesis pathways of this compound may lead to novel antimicrobial strategies against pathogenic Corynebacterium species.

Industrial Applications

In addition to its biological significance, this compound has potential applications in biotechnology:

- Bioremediation : Its ability to chelate iron could be harnessed in bioremediation processes to mobilize and recover metals from contaminated environments.

- Agricultural Use : this compound may enhance plant growth by facilitating iron uptake in soil, potentially leading to improved crop yields.

Case Studies

Several studies have documented the applications and effects of this compound:

- A study by Dertz et al. (2006) highlighted the comparative analysis of siderophore-dependent iron uptake between Bacillus subtilis and Corynebacterium glutamicum, demonstrating the unique properties of this compound in iron acquisition .

- Research conducted by May et al. (2001) revealed insights into the genetic regulation of this compound production, which could inform strategies for manipulating its biosynthesis for industrial applications .

Analyse Chemischer Reaktionen

Iron Chelation and Complexation

Corynebactin binds Fe³⁺ through three catecholamide groups arranged in a Λ-configured octahedral geometry . Key characteristics:

The glycine spacers and methylated trilactone backbone enhance conformational stability while maintaining exceptional iron affinity .

Structural Hydrolysis Reactions

Acid hydrolysis of this compound yields:

textThis compound + H⁺ → 2 Citrate + 1 Lysine + 3 Glycine

Quantitative analysis of hydrolysates shows:

| Component | Molar Ratio | Detection Method |

|---|---|---|

| Citric acid | 2.0 | Enzymatic bioassay |

| Lysine | 1.0 | Amino acid analyzer |

No catechol or hydroxamate degradation products were detected via Arnow/Csáky assays .

Biological Redox Activity

This compound mediates iron reduction through:

a) Direct electron transfer:

Fe3+ this compound+e−→Fe2++This compound−−

b) Enzymatic reduction:

NADPH-dependent reductases catalyze Fe³⁺ release in cellular compartments .

Biological assays demonstrate:

-

4 μM this compound restores 55Fe uptake in C. diphtheriae mutants

-

Iron acquisition efficiency:

Strain 55Fe Uptake (pmol/mg protein) Wild type (+this compound) 148 ± 12 ΔciuA mutant (+this compound) 42 ± 6

Coordination Chemistry

Comparative analysis with related siderophores:

The lysine-citrate architecture allows selective iron recognition over competing divalent cations .

Synthetic Modifications

Hybrid analogs reveal structure-activity relationships:

-

Serine-corynebactin (Thr→Ser substitution):

Mass spectrometry identifies key fragmentation patterns:

text[M-H]⁻ m/z = 493.138 (major ion) [M-H-H₂O]⁻ m/z = 475.28 Fe-adducts detected at m/z 500.31 ([M-H+Fe²⁺-2H-HCOOH]⁻)[7]

Eigenschaften

CAS-Nummer |

95536-04-2 |

|---|---|

Molekularformel |

C39H42N6O18 |

Molekulargewicht |

882.8 g/mol |

IUPAC-Name |

N-[2-[[(2R,3S,6R,7S,10R,11S)-7,11-bis[[2-[(2,3-dihydroxybenzoyl)amino]acetyl]amino]-2,6,10-trimethyl-4,8,12-trioxo-1,5,9-trioxacyclododec-3-yl]amino]-2-oxoethyl]-2,3-dihydroxybenzamide |

InChI |

InChI=1S/C39H42N6O18/c1-16-28(43-25(49)13-40-34(55)19-7-4-10-22(46)31(19)52)37(58)62-18(3)30(45-27(51)15-42-36(57)21-9-6-12-24(48)33(21)54)39(60)63-17(2)29(38(59)61-16)44-26(50)14-41-35(56)20-8-5-11-23(47)32(20)53/h4-12,16-18,28-30,46-48,52-54H,13-15H2,1-3H3,(H,40,55)(H,41,56)(H,42,57)(H,43,49)(H,44,50)(H,45,51)/t16-,17-,18-,28+,29+,30+/m1/s1 |

InChI-Schlüssel |

RCQTVEFBFUNTGM-BDVHUIKKSA-N |

SMILES |

CC1C(C(=O)OC(C(C(=O)OC(C(C(=O)O1)NC(=O)CNC(=O)C2=C(C(=CC=C2)O)O)C)NC(=O)CNC(=O)C3=C(C(=CC=C3)O)O)C)NC(=O)CNC(=O)C4=C(C(=CC=C4)O)O |

Isomerische SMILES |

C[C@@H]1[C@@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)CNC(=O)C2=C(C(=CC=C2)O)O)C)NC(=O)CNC(=O)C3=C(C(=CC=C3)O)O)C)NC(=O)CNC(=O)C4=C(C(=CC=C4)O)O |

Kanonische SMILES |

CC1C(C(=O)OC(C(C(=O)OC(C(C(=O)O1)NC(=O)CNC(=O)C2=C(C(=CC=C2)O)O)C)NC(=O)CNC(=O)C3=C(C(=CC=C3)O)O)C)NC(=O)CNC(=O)C4=C(C(=CC=C4)O)O |

Key on ui other cas no. |

95536-41-7 |

Synonyme |

corynebactin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.